molecular formula C21H22NOP B12540419 2-[Methyl(phenyl)amino]ethyl diphenylphosphinite CAS No. 681259-10-9

2-[Methyl(phenyl)amino]ethyl diphenylphosphinite

Cat. No.: B12540419
CAS No.: 681259-10-9
M. Wt: 335.4 g/mol
InChI Key: WWOKZOOOXAMNNU-UHFFFAOYSA-N
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Description

2-[Methyl(phenyl)amino]ethyl diphenylphosphinite is an organic compound with the molecular formula C14H15OP. It is a phosphinite ester, characterized by the presence of a phosphinite group (P=O) bonded to an ethyl group substituted with a methyl(phenyl)amino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(phenyl)amino]ethyl diphenylphosphinite typically involves the reaction of diphenylphosphinous acid with 2-[Methyl(phenyl)amino]ethanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinite group. The general reaction scheme is as follows:

(C6H5)2P(O)H+HOCH2CH2N(CH3)(C6H5)(C6H5)2P(O)OCH2CH2N(CH3)(C6H5)+H2O(C_6H_5)_2P(O)H + HOCH_2CH_2N(CH_3)(C_6H_5) \rightarrow (C_6H_5)_2P(O)OCH_2CH_2N(CH_3)(C_6H_5) + H_2O (C6​H5​)2​P(O)H+HOCH2​CH2​N(CH3​)(C6​H5​)→(C6​H5​)2​P(O)OCH2​CH2​N(CH3​)(C6​H5​)+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(phenyl)amino]ethyl diphenylphosphinite undergoes various chemical reactions, including:

    Oxidation: The phosphinite group can be oxidized to form phosphine oxides.

    Substitution: The ethyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of diphenylphosphinic acid and the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

    Hydrolysis: Acidic or basic aqueous conditions can facilitate hydrolysis.

Major Products

    Oxidation: Diphenylphosphine oxide.

    Substitution: Various substituted phosphinites depending on the nucleophile used.

    Hydrolysis: Diphenylphosphinic acid and 2-[Methyl(phenyl)amino]ethanol.

Scientific Research Applications

2-[Methyl(phenyl)amino]ethyl diphenylphosphinite has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Methyl(phenyl)amino]ethyl diphenylphosphinite involves its interaction with molecular targets through its phosphinite group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form coordination complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl diphenylphosphinite: Similar structure but lacks the methyl(phenyl)amino group.

    Methyl diphenylphosphinite: Similar structure but with a methyl group instead of an ethyl group.

    Diphenylphosphinous acid: The parent compound without the ethyl and amino substitutions.

Properties

CAS No.

681259-10-9

Molecular Formula

C21H22NOP

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2-diphenylphosphanyloxyethyl)-N-methylaniline

InChI

InChI=1S/C21H22NOP/c1-22(19-11-5-2-6-12-19)17-18-23-24(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16H,17-18H2,1H3

InChI Key

WWOKZOOOXAMNNU-UHFFFAOYSA-N

Canonical SMILES

CN(CCOP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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